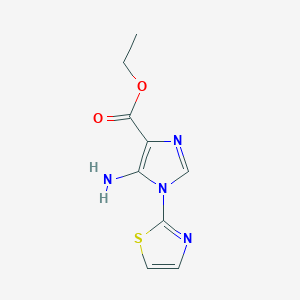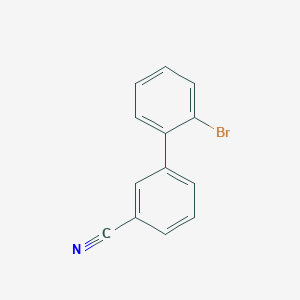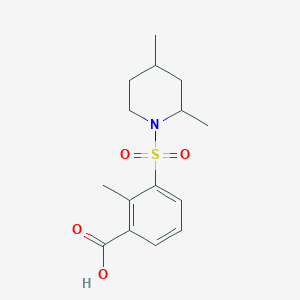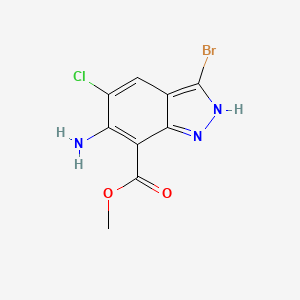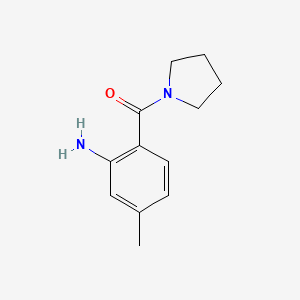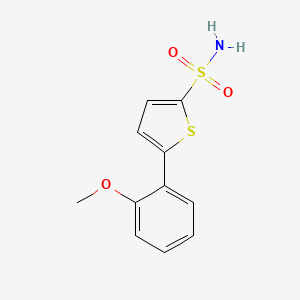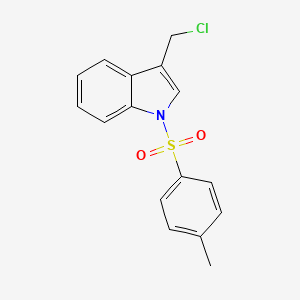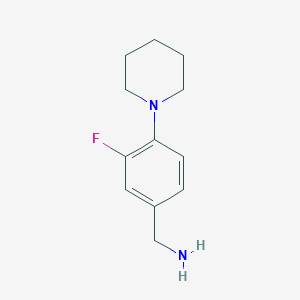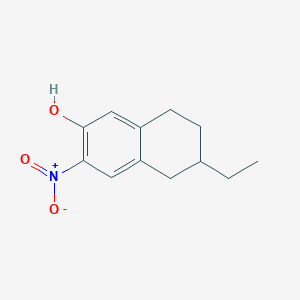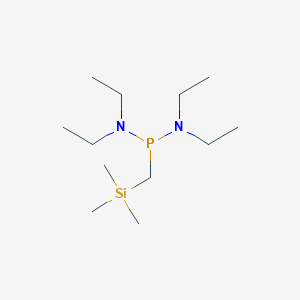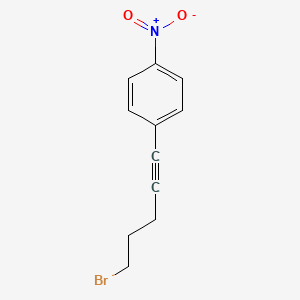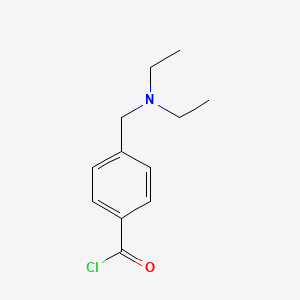![molecular formula C17H16O5 B8320750 [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is an organic compound that features a phenylacetic acid core with a methoxycarbonylbenzyl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free acid form of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The methoxycarbonylbenzyl ether group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: Lacks the methoxycarbonylbenzyl ether group, making it less complex.
Benzyl Acetate: Contains a benzyl ester group but lacks the phenylacetic acid core.
Methoxycarbonylbenzyl Alcohol: Contains the methoxycarbonylbenzyl group but lacks the phenylacetic acid core.
Uniqueness
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is unique due to the presence of both the phenylacetic acid core and the methoxycarbonylbenzyl ether group
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2-[4-[(2-methoxycarbonylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H16O5/c1-21-17(20)15-5-3-2-4-13(15)11-22-14-8-6-12(7-9-14)10-16(18)19/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
UBFBCWXZPLMOHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
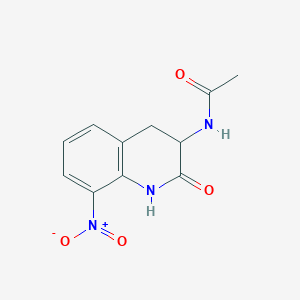
![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)
